molecular formula C11H7FN2O3S B5809561 N-(4-fluoro-3-nitrophenyl)-2-thiophenecarboxamide

N-(4-fluoro-3-nitrophenyl)-2-thiophenecarboxamide

Cat. No. B5809561
M. Wt: 266.25 g/mol
InChI Key: XHKMCZQNJSJJGR-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-thiophenecarboxamide, also known as FNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FNTP is a thiophene derivative that has shown promising results in various scientific studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-thiophenecarboxamide is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. In addition, this compound has also been shown to exhibit anti-inflammatory and anti-bacterial activity. This compound has been tested in animal models, and it has been reported that this compound does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluoro-3-nitrophenyl)-2-thiophenecarboxamide is its potential as a novel anti-cancer agent. This compound has shown promising results in various scientific studies, and it has the potential to be developed into a new anti-cancer drug. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-2-thiophenecarboxamide. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in other fields such as anti-inflammatory and anti-bacterial agents. Another potential direction is to develop new formulations of this compound that can improve its solubility and bioavailability. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, and to determine its potential as a new anti-cancer drug.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-thiophenecarboxamide has shown potential applications in medicinal chemistry, particularly in the field of cancer research. Several studies have reported that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells. In addition, this compound has also shown potential as an anti-inflammatory and anti-bacterial agent. This compound has been tested on various cancer cell lines, including human breast cancer cells, ovarian cancer cells, and lung cancer cells.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3S/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMCZQNJSJJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized from 4-fluoro-3-nitro-phenylamine (2.00 g, 12.81 mmol) dissolved in THF (25 ml) and Hunig's base (3.312 g, 25.62 mmol) to which was added thiophene-2-carbonyl chloride (1.878 g, 12.81 mmol) drop wise over 10 minutes. Reaction mixture was stirred at room temperature for 1 hr at which time water was added and the title compound was collected by filtration providing the title compound (3.25 g, 95%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.312 g
Type
reactant
Reaction Step Two
Quantity
1.878 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
95%

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